molecular formula C15H23NO3S B2880792 2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide CAS No. 2034451-62-0

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide

Cat. No.: B2880792
CAS No.: 2034451-62-0
M. Wt: 297.41
InChI Key: QANJEEMEZWQQTP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide typically involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: Benzyl chloride reacts with sodium sulfide to form benzylsulfanyl.

    Acetamide Formation: The benzylsulfanyl intermediate is then reacted with 2,3-dimethoxy-2-methylpropylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)acetamide: Lacks the dimethoxy-methylpropyl group, making it less bulky.

    N-(2,3-dimethoxy-2-methylpropyl)acetamide: Lacks the benzylsulfanyl group, affecting its reactivity and binding properties.

Uniqueness

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is unique due to the combination of the benzylsulfanyl and dimethoxy-methylpropyl groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Biological Activity

2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₅H₂₃N₃O₃S
  • Molecular Weight : 297.4 g/mol
  • CAS Number : 2034451-62-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzylsulfanyl Intermediate : Benzyl chloride reacts with sodium sulfide.
  • Acetamide Formation : The intermediate is reacted with 2,3-dimethoxy-2-methylpropylamine in the presence of acetic anhydride.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl acetamides exhibit significant anticonvulsant effects. For instance, studies have shown that compounds similar to this compound can protect against maximal electroshock (MES)-induced seizures in animal models. The effectiveness was compared to established anticonvulsants like phenobarbital .

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:

  • Thiol Interactions : The benzylsulfanyl group may interact with thiol groups in proteins, potentially inhibiting enzyme activity.
  • Receptor Binding : The acetamide moiety could facilitate binding to various receptors or enzymes, influencing their function.

Pharmacological Applications

The compound has been investigated for its potential as:

  • Pharmaceutical Intermediate : It serves as a building block in the synthesis of other biologically active compounds.
  • Research Applications : Its unique structure allows for exploration in drug development, particularly in creating new anticonvulsants or other therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related compounds:

  • Anticonvulsant Efficacy :
    • In a study comparing various derivatives, some compounds provided full protection against MES-induced seizures at doses comparable to phenobarbital (ED50 = 22 mg/kg) .
    • Specific stereoisomers showed enhanced activity, indicating the importance of structural configuration in therapeutic efficacy.
  • Urease Inhibition :
    • Compounds containing similar functional groups have been screened for urease inhibition, demonstrating diverse pharmacological effects including antibacterial and antifungal properties .

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₃S
Molecular Weight297.4 g/mol
CAS Number2034451-62-0
Anticonvulsant ED50~30 mg/kg (compared to phenobarbital at 22 mg/kg)

Properties

IUPAC Name

2-benzylsulfanyl-N-(2,3-dimethoxy-2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-15(19-3,12-18-2)11-16-14(17)10-20-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJEEMEZWQQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSCC1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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